molecular formula C15H14N4O3S3 B10872337 Ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate

Ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate

Cat. No.: B10872337
M. Wt: 394.5 g/mol
InChI Key: WGKSBBCRFWTGRK-UHFFFAOYSA-N
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Description

ETHYL 2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their versatile biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

The synthesis of ETHYL 2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with ethyl 2-bromoacetate to form an intermediate compound. This intermediate is then reacted with 2-amino-1,3-benzothiazole-6-carboxylic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

ETHYL 2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with various molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, such as enzymes and receptors. This interaction can inhibit the activity of specific enzymes or disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

ETHYL 2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can be compared with other thiadiazole derivatives, such as:

The uniqueness of ETHYL 2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE lies in its specific structure, which combines the thiadiazole and benzothiazole rings, potentially enhancing its biological activity and specificity.

Properties

Molecular Formula

C15H14N4O3S3

Molecular Weight

394.5 g/mol

IUPAC Name

ethyl 2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C15H14N4O3S3/c1-3-22-13(21)9-4-5-10-11(6-9)25-14(16-10)17-12(20)7-23-15-19-18-8(2)24-15/h4-6H,3,7H2,1-2H3,(H,16,17,20)

InChI Key

WGKSBBCRFWTGRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(S3)C

Origin of Product

United States

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